molecular formula C10H7BrN2S B13680004 5-Bromoquinoline-8-carbothioamide

5-Bromoquinoline-8-carbothioamide

Cat. No.: B13680004
M. Wt: 267.15 g/mol
InChI Key: REWJVOCAUAELFQ-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a bromine atom at the 5th position and a carbothioamide group at the 8th position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for bromination, followed by the reaction with thiourea to introduce the carbothioamide group .

Industrial Production Methods

Industrial production methods for quinoline derivatives, including 5-Bromoquinoline-8-carbothioamide, often involve green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinoline-8-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromoquinoline-8-carbothioamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-8-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoquinoline-8-carbothioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carbothioamide group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H7BrN2S

Molecular Weight

267.15 g/mol

IUPAC Name

5-bromoquinoline-8-carbothioamide

InChI

InChI=1S/C10H7BrN2S/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)

InChI Key

REWJVOCAUAELFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=S)N)Br

Origin of Product

United States

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